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Compound of Interest

Compound Name: Aspochalasin M

Cat. No.: B2481514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of

Aspochalasin M, a complex fungal metabolite, and its analogs. The protocols detailed herein

are based on established synthetic strategies for closely related aspochalasan natural

products, offering a practical guide for the laboratory synthesis of this class of compounds. The

key reactions, including the construction of the isoindolinone core via an intramolecular Diels-

Alder reaction and the formation of the macrocycle through a Horner-Wadsworth-Emmons

reaction, are presented with detailed experimental procedures.

Retrosynthetic Analysis of Aspochalasin M
The retrosynthetic analysis of Aspochalasin M reveals a convergent strategy, dissecting the

molecule into three key fragments. The isoindolinone core is envisioned to be formed from a

highly functionalized linear precursor through an intramolecular Diels-Alder reaction. The

macrocyclic ring is retrosynthetically disconnected via a Horner-Wadsworth-Emmons reaction,

leading to a phosphonate-aldehyde precursor. Finally, the side chain can be introduced through

standard synthetic transformations.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2481514?utm_src=pdf-interest
https://www.benchchem.com/product/b2481514?utm_src=pdf-body
https://www.benchchem.com/product/b2481514?utm_src=pdf-body
https://www.benchchem.com/product/b2481514?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2481514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aspochalasin M

Isoindolinone Core

[1] Disconnect Macrocycle

Side Chain Precursor

[2] Disconnect Side Chain

Linear Diels-Alder Precursor

[3] Intramolecular
Diels-Alder

Macrocycle Precursor

Phosphonate Fragment

[4] Horner-Wadsworth-Emmons

Aldehyde Fragment

Click to download full resolution via product page

Caption: Retrosynthetic analysis of Aspochalasin M.

Key Synthetic Steps and Experimental Protocols
The total synthesis of aspochalasins involves several key transformations. The following

protocols are adapted from the successful syntheses of related aspochalasan family members

and are expected to be applicable for the synthesis of Aspochalasin M.

Synthesis of the Isoindolinone Core via Intramolecular
Diels-Alder Reaction
The construction of the characteristic isoindolinone core of aspochalasins is achieved through

a highly stereoselective intramolecular Diels-Alder (IMDA) reaction of a linear precursor.[1][2]

This key step establishes the intricate stereochemistry of the bicyclic system.

Experimental Protocol:

A solution of the linear triene precursor (1.0 equiv) in toluene (0.01 M) is degassed with argon

for 15 minutes. The reaction mixture is then heated to 110 °C in a sealed tube for 24-48 hours.

The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed
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under reduced pressure, and the crude product is purified by silica gel column chromatography

(e.g., hexanes/ethyl acetate gradient) to afford the isoindolinone core.

Reactant Product Yield (%) Diastereomeric Ratio

Linear Triene

Precursor
Isoindolinone Core 70-85 >10:1

Horner-Wadsworth-Emmons Macrocyclization
The 11-membered macrocycle of Aspochalasin M is constructed using an intramolecular

Horner-Wadsworth-Emmons (HWE) reaction.[3][4] This reaction forms the C19-C20 double

bond with high Z-selectivity.

Experimental Protocol:

To a stirred suspension of NaH (60% dispersion in mineral oil, 4.0 equiv) in anhydrous THF

(0.001 M) at 0 °C under an argon atmosphere is added a solution of the phosphonate-aldehyde

precursor (1.0 equiv) in anhydrous THF dropwise over 4-6 hours via syringe pump. The

reaction mixture is stirred at 0 °C for an additional 2 hours and then quenched by the slow

addition of saturated aqueous NH4Cl solution. The aqueous layer is extracted with ethyl

acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous

Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by

silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the

macrocyclic product.

Reactant Product Yield (%) Z:E Selectivity

Phosphonate-

Aldehyde Precursor
Macrocyclic Product 60-75 >15:1

Synthetic Workflow
The overall synthetic workflow for Aspochalasin M can be visualized as a multi-step process

starting from commercially available materials to construct the key fragments, followed by their

assembly and final elaborations.
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Caption: Synthetic workflow for Aspochalasin M.

Synthesis of Aspochalasin M Analogs
The developed synthetic route is amenable to the preparation of various analogs of

Aspochalasin M, which is crucial for structure-activity relationship (SAR) studies and drug

development. Modifications can be introduced at different stages of the synthesis.

Analog Design and Synthesis Strategy
For instance, analogs with modifications in the side chain can be prepared by using different

Grignard reagents or other nucleophiles in the initial steps of the synthesis of the aldehyde

fragment. Analogs with altered macrocycle size or functionality can be accessed by employing

different phosphonate and aldehyde precursors for the HWE reaction.

Example: Synthesis of a C-21 Modified Analog

To synthesize an analog with a modified C-21 substituent, the ester group in an advanced

intermediate can be reduced to the corresponding alcohol. This alcohol can then be subjected

to various functionalization reactions, such as etherification or esterification with different acyl

chlorides or carboxylic acids, to introduce a library of diverse side chains.

General Protocol for Side Chain Modification:

To a solution of the C-21 alcohol intermediate (1.0 equiv) and a carboxylic acid (1.5 equiv) in

CH2Cl2 (0.1 M) at 0 °C is added dicyclohexylcarbodiimide (DCC, 1.5 equiv) and a catalytic
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amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is allowed to warm to room

temperature and stirred for 12 hours. The resulting urea byproduct is filtered off, and the filtrate

is concentrated. The residue is purified by column chromatography to afford the desired C-21

ester analog.

Starting Material Reagent Product Yield (%)

C-21 Alcohol

Intermediate
Acetic Anhydride C-21 Acetate Analog >90

C-21 Alcohol

Intermediate
Benzoyl Chloride C-21 Benzoate Analog 85-95

Signaling Pathway Perturbation by Aspochalasin
Analogs
Aspochalasins are known to interact with the actin cytoskeleton. The synthesized analogs can

be screened for their effects on actin polymerization and downstream signaling pathways. A

potential high-level signaling pathway that could be affected by these compounds is the Rho

GTPase signaling pathway, which is a key regulator of the actin cytoskeleton.
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Caption: Potential signaling pathway affected by Aspochalasin analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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